The Biological Activity of CZC-25146 Hydrochloride in Neurodegeneration: A Technical Guide
The Biological Activity of CZC-25146 Hydrochloride in Neurodegeneration: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the biological activity of CZC-25146 hydrochloride, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), and its therapeutic potential in the context of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of neurodegeneration.
Introduction: The Emerging Role of LRRK2 in Neurodegeneration
Neurodegenerative diseases, such as Parkinson's disease (PD) and Alzheimer's disease (AD), represent a significant and growing global health challenge.[1][2] A key pathological feature of many of these disorders is chronic neuroinflammation, which contributes to neuronal dysfunction and eventual cell death.[1][3] Genetic studies have identified mutations in the LRRK2 gene as a significant risk factor for both familial and sporadic PD.[1] This has positioned LRRK2 as a compelling therapeutic target for neuroprotective strategies.[3]
CZC-25146 hydrochloride has emerged as a first-generation, potent, and selective LRRK2 inhibitor.[4][5] Its ability to modulate LRRK2 kinase activity provides a powerful tool to investigate the downstream pathological consequences of LRRK2 dysregulation and to explore its potential as a disease-modifying agent.
CZC-25146 Hydrochloride: A Profile
CZC-25146 hydrochloride is a small molecule inhibitor that demonstrates high affinity for LRRK2.[6][7][8] It effectively inhibits both wild-type LRRK2 and the common pathogenic G2019S mutant, which is associated with increased kinase activity.[6][7][9]
| Parameter | Value | Reference |
| Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | [6][7][8] |
| IC50 (wild-type LRRK2) | 4.76 nM | [6][7][9] |
| IC50 (G2019S LRRK2) | 6.87 nM | [6][7][9] |
| Other Kinases Inhibited | PLK4, GAK, TNK1, CAMKK2, PIP4K2C | [6][7][8] |
Mechanism of Action: Targeting the LRRK2 Kinase Domain
CZC-25146 is classified as a Type II kinase inhibitor.[4][5] Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors stabilize the inactive or "DFG-out" conformation.[4][5] This mechanism involves the inhibitor reaching into a back pocket of the ATP-binding site, which is only accessible in the inactive state.[4][5] By locking LRRK2 in an inactive conformation, CZC-25146 effectively prevents the phosphorylation of its downstream substrates.
Caption: Mechanism of CZC-25146 as a Type II LRRK2 inhibitor.
In Vitro Evidence of Neuroprotective Effects
A significant body of in vitro evidence supports the neuroprotective potential of CZC-25146. Studies utilizing primary neuronal cultures have demonstrated its ability to counteract the toxic effects of mutant LRRK2.
Attenuation of Mutant LRRK2-Induced Neuronal Injury
In primary rodent neurons expressing the G2019S LRRK2 mutation, CZC-25146 potently attenuates neuronal toxicity in a concentration-dependent manner, with an EC50 of approximately 100 nM.[6] This protective effect is achieved without inducing cytotoxicity, even at concentrations up to 5 µM over a 7-day period.[6]
Rescue of Neurite Defects
The G2019S LRRK2 mutation is also known to cause defects in neurite outgrowth and maintenance. Treatment with CZC-25146 has been shown to rescue these LRRK2 G2019S-induced neurite defects in primary human neurons in a dose-dependent manner.[6]
Modulation of Cellular Processes Implicated in Neurodegeneration
Beyond direct neuroprotection, CZC-25146 influences key cellular pathways that are often dysregulated in neurodegenerative diseases.
Induction of Autophagy
Recent findings have highlighted the role of LRRK2 inhibitors, including CZC-25146, in inducing autophagy.[10] Autophagy is a critical cellular process for the clearance of misfolded proteins and damaged organelles, and its impairment is a hallmark of many neurodegenerative conditions. By promoting autophagy, CZC-25146 may facilitate the removal of toxic protein aggregates, such as alpha-synuclein in PD.[10]
Caption: Proposed pathway for CZC-25146-induced autophagy.
Reduction of Inflammatory Cytokines
Neuroinflammation is a critical component of neurodegenerative disease progression.[1][3] CZC-25146 has been shown to reduce the secretion of inflammatory cytokines.[6][10] This anti-inflammatory effect likely contributes to its overall neuroprotective profile by dampening the chronic immune response in the brain.[3]
Experimental Protocols
The following are representative protocols for evaluating the biological activity of CZC-25146 hydrochloride in in vitro models of neurodegeneration.
Primary Neuronal Culture and Toxicity Assay
Objective: To assess the ability of CZC-25146 to protect against mutant LRRK2-induced neuronal death.
Methodology:
-
Cell Culture: Isolate primary cortical or dopaminergic neurons from embryonic day 18 (E18) rat or mouse pups. Plate neurons on poly-D-lysine coated plates in appropriate neuronal culture medium.
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Transduction/Transfection: Introduce wild-type or G2019S mutant LRRK2 constructs into the neurons using lentiviral transduction or a suitable transfection reagent.
-
Compound Treatment: After 48-72 hours, treat the neurons with a dose range of CZC-25146 hydrochloride (e.g., 0.01 µM to 5 µM). Include a vehicle control (e.g., DMSO).
-
Toxicity Assessment: After a 48-72 hour incubation period, assess cell viability using a standard method such as the MTT assay, LDH release assay, or automated cell counting with a viability dye (e.g., Trypan Blue).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the EC50 value of CZC-25146 for neuroprotection.
Neurite Outgrowth Assay
Objective: To evaluate the effect of CZC-25146 on neurite morphology in the presence of mutant LRRK2.
Methodology:
-
Cell Culture and Transduction: Follow steps 1 and 2 from the toxicity assay protocol.
-
Compound Treatment: Treat neurons with a dose range of CZC-25146 hydrochloride.
-
Immunocytochemistry: After 48-72 hours of treatment, fix the cells with 4% paraformaldehyde. Permeabilize and block the cells, then incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2). Follow with an appropriate fluorescently labeled secondary antibody.
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Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated image analysis software to quantify neurite length, branching, and number of primary neurites per neuron.
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Data Analysis: Compare the neurite parameters between untreated, vehicle-treated, and CZC-25146-treated neurons expressing mutant LRRK2.
Pharmacokinetic Properties
Preclinical studies in mice have indicated that CZC-25146 hydrochloride exhibits favorable pharmacokinetic properties, suggesting its potential for in vivo applications.[6][7][8]
Conclusion and Future Directions
CZC-25146 hydrochloride is a valuable research tool for dissecting the role of LRRK2 in the pathogenesis of neurodegenerative diseases. Its potent and selective inhibition of LRRK2, coupled with its demonstrated neuroprotective, anti-inflammatory, and autophagy-inducing properties, underscores its potential as a lead compound for the development of novel therapeutics. Further in vivo studies in animal models of neurodegeneration are warranted to fully elucidate its therapeutic efficacy.
References
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Di Rosa, M. C., et al. (2025). LRRK2-Mediated Neuroinflammation-Induced Neuronal Dysfunctions in a Parkinson's and Alzheimer's Disease Cellular Model. PMC. [Link]
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Taylor, K. C., et al. (n.d.). Type-II kinase inhibitors that target Parkinson's Disease-associated LRRK2. PMC. [Link]
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Formica, M., et al. (n.d.). CK and LRRK2 Involvement in Neurodegenerative Diseases. MDPI. [Link]
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D'Angelo, V., et al. (2023). LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation. PMC. [Link]
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Taylor, K. C., et al. (n.d.). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. PMC. [Link]
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AdooQ Bioscience. CZC-25146 | LRRK2 inhibitor. [Link]
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Yotova, I., et al. (2025). Reduction of Z alpha-1 antitrypsin polymers in human iPSC-hepatocytes and mice by LRRK2 inhibitors. PubMed. [Link]
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